molecular formula C7H6ClNO3 B3046241 Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate CAS No. 1214386-04-5

Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate

Cat. No.: B3046241
CAS No.: 1214386-04-5
M. Wt: 187.58
InChI Key: WDIXHYQKZMVNEA-UHFFFAOYSA-N
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Description

Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate is a halogenated heterocyclic compound characterized by a pyridine ring substituted with a chlorine atom at the 5-position, a ketone group at the 6-position, and a methyl ester at the 2-position. This compound belongs to the class of dihydropyridine carboxylates, which are pivotal intermediates in pharmaceutical synthesis, such as in the preparation of antitumor agents like streptonigrin . The chlorine substituent enhances electrophilicity and influences intermolecular interactions, making it distinct from non-halogenated analogs.

Properties

IUPAC Name

methyl 5-chloro-6-oxo-1H-pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)5-3-2-4(8)6(10)9-5/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIXHYQKZMVNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C(=O)N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673251
Record name Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214386-04-5
Record name Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5-chloro-2,3-dihydropyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may include advanced techniques such as chromatography and distillation to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate exhibits several biological activities:

Antimicrobial Properties
Research indicates that derivatives of dihydropyridine compounds possess antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Activity
Compounds in the dihydropyridine family have been evaluated for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, particularly in breast and prostate cancer models. This property is attributed to its ability to modulate specific signaling pathways involved in cell proliferation and survival .

Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor. It can act on enzymes such as acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's disease. The inhibition of AChE can enhance cholinergic neurotransmission, providing therapeutic benefits .

Synthetic Methodologies

The synthesis of this compound typically involves the following methodologies:

Cyclization Reactions
One common synthetic route includes cyclization reactions starting from appropriate precursors such as substituted pyridines or carboxylic acids. The reaction conditions often involve the use of acid catalysts or heat to promote cyclization and formation of the dihydropyridine structure .

Functional Group Modifications
Chemical modifications can be performed on the core structure to enhance biological activity or improve solubility. For instance, introducing different substituents at the nitrogen or carbon positions can yield derivatives with tailored pharmacological profiles .

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against a panel of bacterial pathogens including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

Another research initiative investigated the compound's effects on human breast cancer cell lines (MCF7). Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. This study highlights its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Halogenated Derivatives

Halogen substitution at the 5-position significantly alters physicochemical and electronic properties. Key analogs include:

Compound Name CAS No. Molecular Weight (g/mol) Substituent Key Properties/Applications
Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate 178876-86-3 232.03 Br (5-position) Higher molecular weight, potential bromine-specific reactivity
Methyl 5-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate 1214351-01-5 175.12 F (5-position) Enhanced electronegativity, potential metabolic stability in drug design
Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate - ~187.58 (calculated) Cl (5-position) Intermediate polarity, balance of reactivity and stability

Key Observations :

  • Bromo analog : Larger atomic radius of Br increases steric hindrance and may reduce solubility compared to Cl .

Positional Isomers and Substituent Effects

Substituent position critically impacts molecular geometry and reactivity:

Compound Name CAS No. Substituent Position Crystallographic Data
Methyl 3-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate 1214345-95-5 Br (3-position) Orthorhombic system (P212121), a = 3.8096 Å
Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate 30062-34-1 No halogen Monoclinic (P21/c), a = 11.7093 Å

Key Observations :

  • 3-Bromo isomer : Smaller unit cell parameters suggest tighter packing due to substituent placement .
  • Unsubstituted analog : Larger unit cell volume (V = 1225.03 ų) compared to halogenated derivatives, indicating looser packing .

Structural and Crystallographic Insights

  • Hydrogen bonding: Analogs like 2-amino-5-methylpyridinium 6-oxo-1,6-dihydropyridine-2-carboxylate form R₂²(8) hydrogen-bonded rings, stabilizing crystal lattices .
  • Tautomerism: Keto-enol tautomerism in the –CONH moiety is observed in related structures, influencing reactivity and solubility .

Biological Activity

Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C7H6ClNO3C_7H_6ClNO_3 and features a pyridine ring with a chlorine atom, a keto group, and a carboxylate ester group. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC₇H₆ClNO₃
Molecular Weight189.58 g/mol
CAS Number1214386-04-5
Density1.6 ± 0.1 g/cm³
Boiling Point375.4 ± 42.0 °C

This compound exhibits its biological activity primarily through enzyme inhibition. It may interact with various molecular targets by binding to active sites, thus blocking catalytic activities essential for cellular functions. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

The compound showed significant inhibition at these concentrations, supporting its potential as an antimicrobial agent.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways.

Case Study: Anticancer Activity

In a study assessing its effects on human cancer cell lines, the compound exhibited:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF7 (breast cancer)30

These findings indicate that this compound could serve as a lead compound for developing new anticancer therapies.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications to the pyridine ring or substituents can significantly affect its potency and selectivity for various biological targets.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals differences in biological activity:

CompoundBiological Activity
Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylateModerate antibacterial activity
Methyl 5-chloro-1-oxo-2,3-dihydroindene-2-carboxylateAntiviral properties

This analysis underscores the importance of specific functional groups in determining the overall biological efficacy of heterocyclic compounds.

Q & A

Q. Q1. What are the key considerations for optimizing the synthesis of Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate?

A1. A common approach involves halogenation at the 5-position of dihydropyridine precursors. For example, the synthesis of analogous compounds (e.g., methyl 6-oxo derivatives) employs HCl in 1,4-dioxane at room temperature, achieving 90% yield for hydroxylated intermediates . To introduce the chlorine substituent, researchers should explore chlorinating agents (e.g., POCl₃, NCS) under controlled conditions. Reaction parameters such as solvent polarity (dioxane vs. DMF), temperature (20–80°C), and reaction time (24–72 hours) must be optimized to avoid over-halogenation or ring-opening side reactions.

Advanced Synthetic Challenges

Q. Q2. How does regioselectivity in halogenation impact the synthesis of dihydropyridine carboxylates?

Q. Q3. Which spectroscopic techniques are critical for characterizing this compound?

A3. Essential techniques include:

  • ¹H/¹³C NMR : To confirm the dihydropyridine ring structure and substituent positions. For example, the 6-oxo group deshields adjacent protons, appearing as distinct doublets (δ ~6.5–7.5 ppm) .
  • IR Spectroscopy : The carbonyl stretch (C=O) at ~1610–1680 cm⁻¹ and N–H/O–H stretches (if present) provide functional group confirmation .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and fragmentation patterns.

Advanced Crystallographic Analysis

Q. Q4. How can SHELX software improve the crystallographic refinement of this compound?

A4. SHELXTL/SHELXL enables robust refinement against high-resolution data. Key steps include:

Structure Solution : Use Patterson methods (SHELXD) for heavy atoms (e.g., Cl).

Hydrogen Bonding : Define hydrogen atoms via SHELXPRO, leveraging geometric restraints for O–H···O/N interactions observed in similar carboxylate salts .

Validation : Apply R-factor convergence (<5%) and check for twinning using PLATON . For example, the title compound’s orthorhombic packing (space group P212121) shows interlayer hydrogen-bonded networks .

Basic Applications in Organic Synthesis

Q. Q5. What role does this compound play as a synthetic intermediate?

A5. Dihydropyridine carboxylates serve as precursors for pharmaceuticals and heterocycles. For example:

  • Calcium Channel Blockers : Analogous tert-butyl esters are investigated for cardiovascular activity .
  • Metal Chelators : The 6-oxo group and carboxylate moiety enable coordination to transition metals (e.g., Fe³⁺, Cu²⁺) .
  • Multi-Step Synthesis : Functionalization at the 5-position (e.g., Suzuki coupling) can introduce aryl/heteroaryl groups for drug discovery .

Advanced Functionalization Challenges

Q. Q6. How do hydrogen-bonding networks influence the reactivity of this compound in solid-state reactions?

A6. Hydrogen-bonded motifs (e.g., R₂²(8) rings) stabilize crystal packing, affecting mechanochemical reactivity. Graph set analysis (as per Etter’s rules) reveals donor-acceptor patterns that may hinder or promote solid-state transformations . For example, in the 2-amino-5-chloropyridinium salt of the title compound, N–H···O and O–H···O interactions create a 3D network, potentially limiting diffusion-dependent reactions .

Data Contradiction & Reproducibility

Q. Q7. How should researchers address discrepancies in reported synthetic yields for dihydropyridine derivatives?

A7. Contradictions often arise from:

  • Reagent Purity : Trace moisture in dioxane or HCl can alter reaction pathways .
  • Crystallization Conditions : Slow evaporation vs. rapid precipitation affects yield and polymorph formation .
  • Analytical Methods : HPLC vs. NMR quantification may report differing purities. Mitigate by standardizing protocols (e.g., USP guidelines) and reporting detailed experimental conditions.

Advanced Methodological Design

Q. Q8. What strategies enable regioselective C–H functionalization in dihydropyridine systems?

A8. Key approaches include:

  • Directed C–H Activation : Use directing groups (e.g., pyridyl, carboxylate) to position catalysts (e.g., Pd, Ru) at specific sites.
  • Electrochemical Methods : Anodic oxidation can stabilize radical intermediates for selective halogenation .
  • Computational Screening : Predict reactive sites via Fukui indices or electrostatic potential maps .

Safety & Handling

Q. Q9. What safety precautions are critical when handling this compound?

A9. While specific toxicity data are limited, precautions include:

  • PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential irritant vapors (e.g., HCl byproducts) .
  • Waste Disposal : Neutralize acidic residues before disposal per local regulations.

Future Research Directions

Q. Q10. What unexplored applications exist for this compound in materials science?

A10. Potential areas include:

  • Coordination Polymers : Leverage carboxylate and oxo groups to construct metal-organic frameworks (MOFs) with luminescent properties.
  • Supramolecular Catalysts : Utilize hydrogen-bonded assemblies for enantioselective catalysis .
  • Biodegradable Polymers : Explore ester derivatives as monomers for polyesters with tunable degradation rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate

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